N-(4-Isopropylphenyl)-1-((4-methoxyphenyl)amino)isoquinoline-4-carboxamide
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Overview
Description
1-[(4-METHOXYPHENYL)AMINO]-N-[4-(PROPAN-2-YL)PHENYL]ISOQUINOLINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features an isoquinoline core, which is a significant structure in medicinal chemistry due to its presence in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-METHOXYPHENYL)AMINO]-N-[4-(PROPAN-2-YL)PHENYL]ISOQUINOLINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoquinoline core and subsequent functionalization. Common synthetic routes may include:
N-alkylation of primary amines: This involves the reaction of primary amines with alkyl halides in the presence of a base.
Reduction of nitriles and amides: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert nitriles and amides into amines.
Schiff base formation and reduction: This involves the condensation of an amine with an aldehyde or ketone to form a Schiff base, followed by reduction to yield the desired amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(4-METHOXYPHENYL)AMINO]-N-[4-(PROPAN-2-YL)PHENYL]ISOQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another. Common reagents include halides, acids, and bases.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Acids: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(4-METHOXYPHENYL)AMINO]-N-[4-(PROPAN-2-YL)PHENYL]ISOQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Shares a similar methoxyphenyl group and amine functionality.
2-Methoxy-5-((phenylamino)methyl)phenol: Contains a methoxy group and phenylamino functionality.
Uniqueness
1-[(4-METHOXYPHENYL)AMINO]-N-[4-(PROPAN-2-YL)PHENYL]ISOQUINOLINE-4-CARBOXAMIDE is unique due to its isoquinoline core, which is less common in similar compounds. This structural feature may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H25N3O2 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-(4-methoxyanilino)-N-(4-propan-2-ylphenyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C26H25N3O2/c1-17(2)18-8-10-20(11-9-18)29-26(30)24-16-27-25(23-7-5-4-6-22(23)24)28-19-12-14-21(31-3)15-13-19/h4-17H,1-3H3,(H,27,28)(H,29,30) |
InChI Key |
SSZPGZMLDHFOBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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